molecular formula C18H24N2O4S B2966493 ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 956930-20-4

ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2966493
CAS No.: 956930-20-4
M. Wt: 364.46
InChI Key: RUEDHCBGGLLZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 4-(tert-butyl)phenylsulfonyl group at the 1-position and ester (ethyl carboxylate) and methyl groups at the 4-, 3-, and 5-positions. The tert-butyl substituent confers significant steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability . Its structural uniqueness lies in the combination of a sulfonyl linker and a bulky aromatic group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-7-24-17(21)16-12(2)19-20(13(16)3)25(22,23)15-10-8-14(9-11-15)18(4,5)6/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEDHCBGGLLZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.

Mechanism of Action

The mechanism of action of ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the pyrazole ring can participate in π-π stacking and hydrophobic interactions . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the disease or condition being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Sulfonyl-Aromatic Moiety

a) Ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS 90302-11-7)
  • Structure : Differs in the sulfonyl-attached aryl group, which is a 2-methyl-5-nitrophenyl ring instead of 4-(tert-butyl)phenyl.
  • In contrast, the tert-butyl group in the target compound is electron-donating, stabilizing the sulfonyl group . Solubility: The nitro group may reduce lipophilicity compared to the tert-butyl substituent, affecting solubility in polar solvents. Stability: Nitro groups can undergo reduction under physiological conditions, whereas tert-butyl groups are metabolically stable .
b) Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
  • Structure : A bis-sulfone compound with methoxy-substituted aryl groups.
  • Key Differences: Receptor Selectivity: Sch225336 is CB2-selective, suggesting that methoxy groups and bis-sulfone architecture enhance cannabinoid receptor affinity. The tert-butyl group in the target compound may alter selectivity due to steric hindrance or lipophilicity . Synthetic Complexity: Bis-sulfone synthesis requires sequential sulfonylation steps, whereas the target compound involves a single sulfonylation .

Core Heterocycle Modifications

a) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate
  • Structure : Pyrrole core with a thiazolyl carbamoyl group instead of a pyrazole-sulfonyl system.
  • Key Differences: Pharmacological Activity: The pyrrole-thiazole hybrid demonstrates local anesthetic activity, highlighting the role of carbamoyl linkages in bioactivity. The target compound’s sulfonyl group may instead favor protease inhibition or receptor antagonism .

Sulfonyl Group Variations

a) Ethyl 1-(ethylsulfonyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 956938-61-7)
  • Structure : Alkylsulfonyl (ethyl) group instead of an aryl-sulfonyl moiety.
  • Synthetic Accessibility: Ethylsulfonyl derivatives are simpler to synthesize than aryl-sulfonyl analogues, which often require palladium-catalyzed coupling or harsh sulfonylation conditions .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Weight Key Substituents LogP (Predicted) Biological Activity
Target Compound 380.45 g/mol 4-(tert-Butyl)phenylsulfonyl 4.2 Under investigation
CAS 90302-11-7 383.38 g/mol 2-Methyl-5-nitrophenylsulfonyl 3.8 Not reported
Sch225336 (Bis-sulfone) 614.70 g/mol Bis-methoxyphenylsulfonyl 5.1 CB2 receptor agonist
Ethyl 1-(ethylsulfonyl)-3,5-dimethyl-pyrazole 275.33 g/mol Ethylsulfonyl 2.5 Not reported

Biological Activity

Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Chemical Formula : C18H24N2O4S
  • Molecular Weight : 364.46 g/mol
  • CAS Number : 956930-20-4

The structure of this compound features a pyrazole ring substituted with a tert-butyl group and a sulfonyl moiety, contributing to its unique chemical reactivity and biological profile.

Biological Activities

Pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Pyrazoles have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds derived from pyrazole structures have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating potent antitumor effects .
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation .
  • Antimicrobial Properties : Pyrazoles are recognized for their antimicrobial activities against various pathogens. This compound may exhibit bactericidal effects due to its structural characteristics .

Research Findings

Recent studies have highlighted the synthesis and evaluation of various pyrazole derivatives for their biological activities:

StudyCompoundActivityIC50 Value
Xia et al. (2022)1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivativesAntitumor49.85 µM
Sun et al. (2022)Pyrazole-linked thiourea derivativesCDK2 Inhibition25 nM
Sivaramakarthikeyan et al. (2022)Substituted pyrazole derivativesAnti-inflammatoryED50 not specified

These findings suggest that the biological activity of this compound may be comparable to other well-studied pyrazole derivatives.

Case Studies

  • Anticancer Evaluation : Research conducted on similar pyrazole compounds indicated their ability to inhibit cancer cell proliferation significantly. For example, studies demonstrated that certain pyrazoles could reduce cell viability in MCF-7 breast cancer cells with IC50 values ranging from 7.01 to 14.31 µM .
  • Inflammatory Response : In vivo studies using carrageenan-induced edema models have shown that pyrazole derivatives can significantly reduce swelling and inflammation, indicating their potential use in treating inflammatory conditions .

Q & A

Q. How can researchers design derivatives to improve metabolic stability while retaining activity?

  • Methodological Answer :
  • Replace the ethyl ester with a bioisostere (e.g., amide or carbamate) to reduce esterase-mediated hydrolysis.
  • Introduce fluorine atoms at the 3,5-dimethyl positions to block cytochrome P450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.